molecular formula C2H6Si B8408226 Si-Methylsilaethene

Si-Methylsilaethene

Cat. No.: B8408226
M. Wt: 58.15 g/mol
InChI Key: OLOIFBKXGHJOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Si-Methylsilaethene (CH₂=Si-CH₃) is a silicon-containing analog of ethylene (C₂H₄), where one carbon atom in the double bond is replaced by silicon. This substitution introduces unique electronic and steric properties due to silicon’s larger atomic radius, lower electronegativity, and ability to form hyperconjugative interactions. This compound is of interest in organosilicon chemistry, particularly in catalytic systems and ligand design, where its π-bonding behavior and reactivity differ markedly from carbon-based alkenes .

However, its structural and functional analogs, such as silatranes and other silicon-ethylene derivatives, offer insights for comparative analysis.

Properties

Molecular Formula

C2H6Si

Molecular Weight

58.15 g/mol

IUPAC Name

methyl(methylidene)silane

InChI

InChI=1S/C2H6Si/c1-3-2/h3H,1H2,2H3

InChI Key

OLOIFBKXGHJOIV-UHFFFAOYSA-N

Canonical SMILES

C[SiH]=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Si-Methylsilaethene and Related Compounds

Compound Formula Molecular Weight CAS Number Structure Type Key Features
This compound C₂H₆Si 58.15 g/mol Not provided Alkene analog (CH₂=SiCH₃) Planar geometry, polarized Si=C bond
Methylsilatrane C₇H₁₅NO₃Si 189.286 g/mol 2288-13-3 Tricyclic (Si-N-O ring) Hypervalent Si, intramolecular coordination
Ethylene (C₂H₄) C₂H₄ 28.05 g/mol 74-85-1 Planar alkene Nonpolar C=C bond, high π-electron density
Silane (SiH₄) SiH₄ 32.12 g/mol 7803-62-5 Tetrahedral Nonpolar, highly reactive silicon hydride
  • This compound vs. Ethylene :
    The Si=C bond in this compound is longer (~1.70 Å) compared to C=C in ethylene (~1.34 Å), resulting in reduced π-bond strength and increased susceptibility to electrophilic attack. The Si-CH₃ group also introduces steric bulk, influencing its coordination behavior in catalytic systems .

  • This compound vs. Methylsilatrane : Methylsilatrane features a hypervalent silicon atom coordinated to nitrogen and oxygen in a rigid tricyclic structure, enhancing thermal stability and reducing reactivity. In contrast, this compound’s open-chain structure allows for greater flexibility and reactivity in π-bond interactions .

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